molecular formula C14H19NO4 B063470 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 186191-09-3

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No.: B063470
CAS No.: 186191-09-3
M. Wt: 265.3 g/mol
InChI Key: PPGOJWNQUOMSLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is a synthetic compound with potential biological activities. Its structural characteristics, particularly the presence of a methoxy group and a morpholine moiety, suggest various applications in medicinal chemistry, including antimicrobial and antiproliferative properties. This article reviews the biological activity of this compound, drawing on available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol. Its structure features a benzaldehyde core substituted with a methoxy group and a morpholine-ethoxy side chain. The compound can be synthesized through the reaction of 4-methoxybenzaldehyde with 2-(morpholin-4-yl)ethanol.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.31 g/mol
Melting Point196–197 °C
CAS Number6131-05-1

Antiproliferative Activity

The antiproliferative effects of benzaldehyde derivatives are well-documented, particularly in cancer research. Compounds containing methoxy groups have been identified as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest in human cancer cells. The presence of the methoxy group in this compound suggests potential activity in inhibiting cancer cell proliferation.

Table 2: Antiproliferative Activity of Related Compounds

Compound NameActivity TypeTarget Organism/Cell Type
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoateAntiproliferativeHuman cancer cells
Compound 7bAntimicrobialBacillus subtilis

The mechanism of action for compounds like this compound typically involves interactions with biological targets such as enzymes and receptors. These interactions can modulate cellular pathways critical for microbial growth or cancer cell proliferation. However, detailed mechanistic studies specific to this compound remain to be fully elucidated.

Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : As an antimicrobial agent or anticancer compound.
  • Chemical Synthesis : Serving as a building block in organic synthesis.
  • Chemosensors : Potential use in the development of selective sensors for metal ions due to its structural properties.

Properties

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOJWNQUOMSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390650
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186191-09-3
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-4-methoxybenzaldehyde (8.56 g, 56.26 mmol) in CH3CN (50 ml) was added K2CO3 (17.1 g) with CH3CN (20 ml), followed 20 minutes later by N-(2-chloroethyl)morpholine hydrochloride (11.52 g). The reaction mixture was refluxed overnight, and then was cooled to room temperature, filtered, and the solvent was stripped to give, as an amber oil, 4-methoxy-3-[2-(4-morpholinyl)ethoxy]benzaldehyde.
Quantity
8.56 g
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17.1 g
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50 mL
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20 mL
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solvent
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11.52 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.